molecular formula C10H14N2O2 B8735851 6-(Isopropylamino)-5-methylnicotinic acid

6-(Isopropylamino)-5-methylnicotinic acid

Cat. No. B8735851
M. Wt: 194.23 g/mol
InChI Key: SFPFGYLIXKFPNU-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

A solution of 6-isopropylamino-5-methyl-nicotinic acid isopropyl ester (137 mg, 0.58 mmol) in 25% aq. HCl (5 mL) is stirred at 65° C. for 24 h before it is concentrated and dried to give the title compound (133 mg) as a yellow solid; LC-MS: tR=0.57 min, [M+1]+=195.54.
Name
6-isopropylamino-5-methyl-nicotinic acid isopropyl ester
Quantity
137 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5](=[O:17])[C:6]1[CH:11]=[C:10]([CH3:12])[C:9]([NH:13][CH:14]([CH3:16])[CH3:15])=[N:8][CH:7]=1)(C)C>Cl>[CH:14]([NH:13][C:9]1[C:10]([CH3:12])=[CH:11][C:6]([C:5]([OH:17])=[O:4])=[CH:7][N:8]=1)([CH3:16])[CH3:15]

Inputs

Step One
Name
6-isopropylamino-5-methyl-nicotinic acid isopropyl ester
Quantity
137 mg
Type
reactant
Smiles
C(C)(C)OC(C1=CN=C(C(=C1)C)NC(C)C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC1=NC=C(C(=O)O)C=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 133 mg
YIELD: CALCULATEDPERCENTYIELD 118.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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